1-Octane-D17-thiol
Overview
Description
1-Octane-D17-thiol is a deuterated thiol compound with the molecular formula C8H18S. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for tracing and studying chemical reactions due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octane-D17-thiol can be synthesized through the nucleophilic substitution reaction of 1-octyl halides with deuterated thiourea, followed by hydrolysis. The reaction typically involves:
Reactants: 1-octyl halide and deuterated thiourea.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: 1-Octane-D17-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, or iodine in base.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, hydrosulfide anion.
Major Products:
Disulfides: Formed through mild oxidation.
Sulfonic Acids: Formed through strong oxidation.
Thioethers: Formed through nucleophilic substitution.
Scientific Research Applications
1-Octane-D17-thiol is utilized in various scientific research fields due to its isotopic labeling:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes involving sulfur-containing compounds.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Octane-D17-thiol involves its ability to participate in redox reactions and nucleophilic substitutions. The thiol group (-SH) in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in forming covalent bonds with various substrates, facilitating the study of reaction mechanisms and pathways .
Comparison with Similar Compounds
1-Octanethiol: A non-deuterated analog with similar chemical properties but without the isotopic labeling.
1-Decanethiol: A longer-chain thiol with similar reactivity but different physical properties.
1-Hexanethiol: A shorter-chain thiol with similar reactivity but different physical properties.
Uniqueness: 1-Octane-D17-thiol’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This isotopic labeling provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in research.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCOBXFFBQJQHH-OISRNESJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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